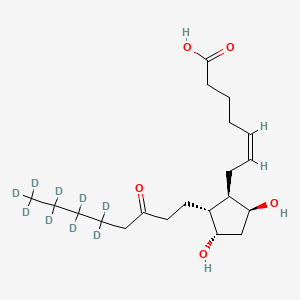
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 es un metabolito de la Prostaglandina F2|A. Se forma mediante la reducción del doble enlace C-13,14 en la 15-ceto-prostaglandina F2|A por la enzima prostaglandina Δ13-reductasa, lo que debe ser precedido por la acción de la 15-hidroxiprostaglandina deshidrogenasa . Este compuesto es significativo en el estudio del metabolismo de las prostaglandinas y su papel en diversos procesos fisiológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 implica la reducción de la 15-ceto-prostaglandina F2|A. Los pasos clave incluyen:
Reducción del doble enlace C-13,14: Esto se logra utilizando prostaglandina Δ13-reductasa.
Acción previa de la 15-hidroxiprostaglandina deshidrogenasa: Esta enzima actúa sobre el precursor para facilitar el proceso de reducción.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis probablemente involucra procesos enzimáticos similares a mayor escala, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión a otros metabolitos de prostaglandinas.
Reducción: Reducción adicional de grupos funcionales.
Sustitución: Posibles reacciones de sustitución en varias posiciones de la molécula.
Reactivos y Condiciones Comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
NAD+ y NADP+: Cofactores esenciales para reacciones enzimáticas.
Enzimas: Prostaglandina Δ13-reductasa y 15-hidroxiprostaglandina deshidrogenasa.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de prostaglandinas, que desempeñan papeles en diferentes procesos fisiológicos .
Aplicaciones Científicas De Investigación
11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 tiene varias aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en el estudio del metabolismo de las prostaglandinas.
Biología: Ayuda a comprender el papel de las prostaglandinas en los procesos celulares.
Medicina: Investigado por sus posibles efectos terapéuticos y su papel en los mecanismos de la enfermedad.
Industria: Utilizado en el desarrollo de fármacos basados en prostaglandinas.
Mecanismo De Acción
El mecanismo de acción de 11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 implica su interacción con receptores y enzimas específicos de prostaglandinas. Actúa como un metabolito en la vía de las prostaglandinas, influyendo en varios procesos fisiológicos como la inflamación y la contracción del músculo liso .
Comparación Con Compuestos Similares
Compuestos Similares
13,14-dihidro-15-ceto Prostaglandina D2: Un metabolito de la Prostaglandina D2 con vías enzimáticas similares.
13,14-dihidro-15-ceto-tetranor Prostaglandina F1α: Otro metabolito de prostaglandina con características estructurales similares.
Singularidad
11|A-13,14-dihidro-15-ceto Prostaglandina F2|A-d9 es único debido a su vía de formación específica y su papel como un importante metabolito circulante de la Prostaglandina F2|A . Esto lo convierte en un compuesto valioso para estudiar el metabolismo de las prostaglandinas y sus efectos fisiológicos.
Propiedades
Fórmula molecular |
C20H34O5 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2 |
Clave InChI |
VKTIONYPMSCHQI-SCKSEUPPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


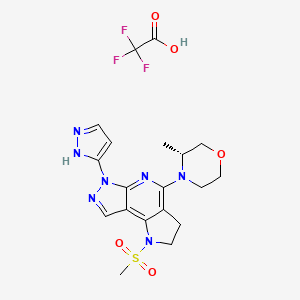
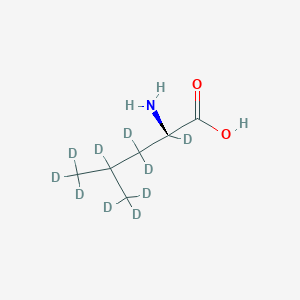
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
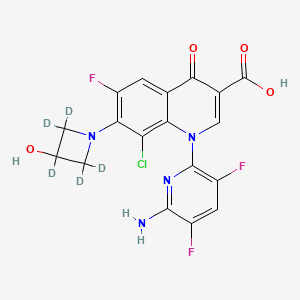
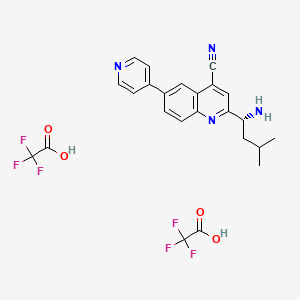
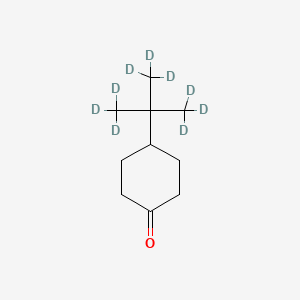
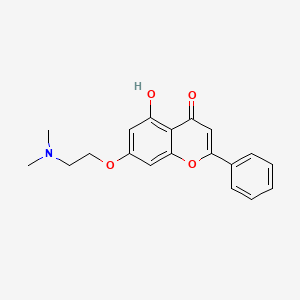
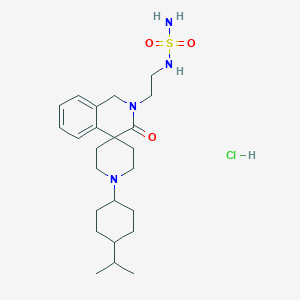
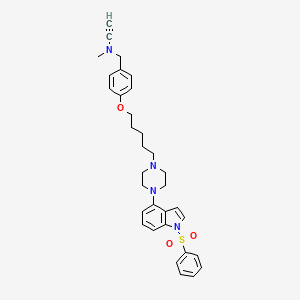



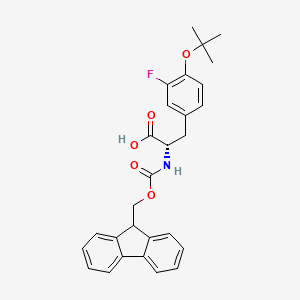
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
